N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
Description
N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine is a novel compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a pyrazine ring and a bicyclo[2.2.1]heptane framework. The presence of these structural elements contributes to its distinctive chemical properties and potential biological activities.
Properties
IUPAC Name |
N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-16(9-12-8-14-4-5-15-12)13-7-10-2-3-11(13)6-10/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKNMKAHLTXQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine and bicyclo[2.2.1]heptan-2-amine derivatives.
N-Methylation: The first step involves the N-methylation of bicyclo[2.2.1]heptan-2-amine using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Pyrazin-2-ylmethylation: The next step involves the introduction of the pyrazin-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction using pyrazin-2-ylmethyl chloride or bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrazin-2-ylmethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist at specific receptor sites.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. The bicyclic structure and pyrazine ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- N-methyl-N-(quinolin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- N-methyl-N-(pyrimidin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
Uniqueness
N-methyl-N-(pyrazin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
